

Application Note: Synthesis of 4-Chloro-6-methoxy-8-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-8-methylquinazoline

CAS No.: 1565479-60-8

Cat. No.: B2381736

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Executive Summary

This application note details the optimized synthesis of **4-Chloro-6-methoxy-8-methylquinazoline**, a high-value scaffold often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike the more common 6,7-dimethoxy analogs (found in Gefitinib or Erlotinib), the 8-methyl-6-methoxy substitution pattern introduces unique steric bulk and lipophilicity profiles, often required to overcome specific resistance mutations or improve metabolic stability.

This protocol focuses on a robust, scalable two-step sequence starting from 2-amino-5-methoxy-3-methylbenzoic acid, prioritizing chemical purity and process safety.

Retrosynthetic Strategy

The synthesis is designed around the construction of the pyrimidine ring onto the benzenoid scaffold, followed by functionalization of the C4-position.

Chemical Logic

- C4-Functionalization:** The chloride at C4 is installed via nucleophilic displacement of the hydroxyl group (tautomeric with the carbonyl) of the quinazolinone precursor using a chlorinating agent (POCl₃).

- Ring Closure: The quinazolinone core is formed by condensing the anthranilic acid derivative with a "C1" source. Formamidinium acetate is selected over formamide to allow for milder reaction conditions and cleaner workup.

Pathway Visualization

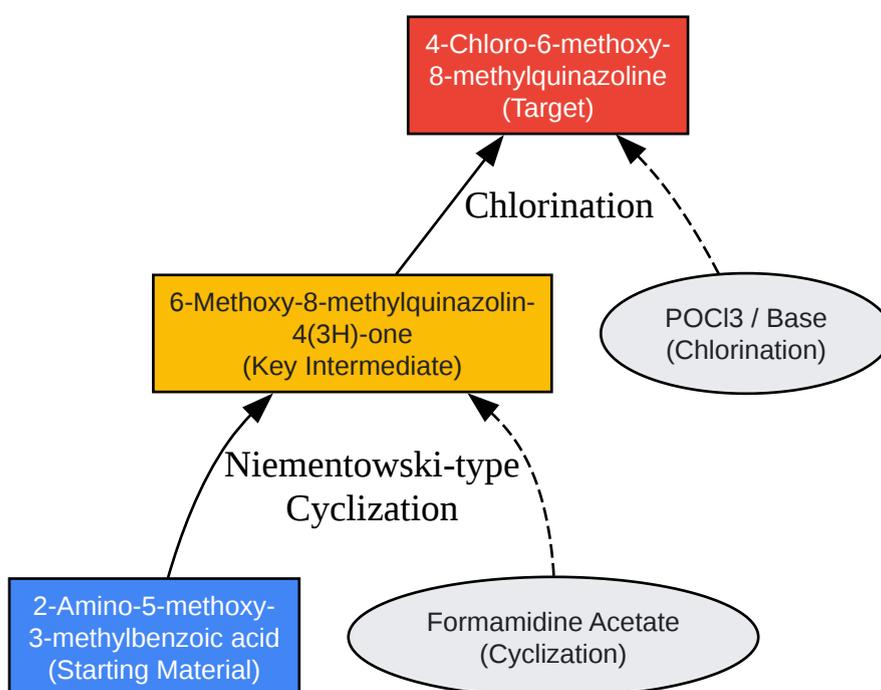


Figure 1: Retrosynthetic disconnection of the target quinazoline.

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Experimental Protocols

Step 1: Cyclization to 6-Methoxy-8-methylquinazolin-4(3H)-one

This step utilizes Formamidinium Acetate as the cyclizing agent. Unlike neat formamide (which requires very high temperatures, ~180°C), formamidinium acetate reacts efficiently in 2-methoxyethanol at ~125°C, reducing thermal degradation of the methoxy group.

Materials

Reagent	MW (g/mol)	Equiv.[1][2][3][4][5][6][7][8]	Role
2-Amino-5-methoxy-3-methylbenzoic acid	181.19	1.0	Precursor
Formamidine Acetate	104.11	1.5	Cyclizing Agent
2-Methoxyethanol	-	Solvent	Medium (10 mL/g)

Procedure

- Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon).
- Charging: Charge the flask with 2-amino-5-methoxy-3-methylbenzoic acid (1.0 eq) and Formamidine Acetate (1.5 eq).
- Solvation: Add 2-Methoxyethanol (10 volumes relative to mass of acid).
- Reaction: Heat the mixture to reflux (approx. 125°C) with stirring.
 - Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 6–12 hours.[2]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.
 - Pour the residue into ice-cold water (20 volumes). Stir vigorously for 30 minutes.
 - The product will precipitate as a solid.
- Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2x) and cold isopropanol (1x) to remove unreacted amidine.

- Drying: Dry in a vacuum oven at 50°C overnight.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Step 2: Chlorination to 4-Chloro-6-methoxy-8-methylquinazoline

Critical Safety Warning: Phosphorus oxychloride (POCl_3) is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Materials

Reagent	MW (g/mol)	Equiv.[1][2][3][4][5][6][7][8]	Role
Quinazolinone Intermediate	190.20	1.0	Substrate
Phosphorus Oxychloride (POCl_3)	153.33	10.0	Reagent/Solvent
N,N-Dimethylaniline	121.18	0.5	Catalyst/Base

Procedure

- Setup: Use a dry round-bottom flask equipped with a stir bar and a reflux condenser topped with a drying tube (CaCl_2 or Drierite).
- Activation: Charge the Quinazolinone intermediate (from Step 1) into the flask.
- Reagent Addition: Carefully add POCl_3 (10 eq). The solid may not dissolve immediately.
- Catalysis: Add N,N-Dimethylaniline (0.5 eq) dropwise.
 - Note: This base catalyzes the reaction by forming the reactive Vilsmeier-Haack type chloroiminium species.
- Reaction: Heat the mixture to reflux (105°C). The suspension should clear as the starting material is consumed and converted to the soluble chloro-derivative.

- Time: Reflux for 2–4 hours. Monitor by TLC (Hexane/Ethyl Acetate 7:3).
- Quenching (Critical Step):
 - Cool the reaction mixture to room temperature.
 - Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
 - Slow Quench: Dissolve the thick residue in a minimal amount of dry DCM, then pour slowly onto a stirred mixture of Ice and saturated NaHCO₃.
 - pH Control: Ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the highly reactive 4-chloro product.
- Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
- Purification:
 - Dry combined organics over anhydrous Na₂SO₄.
 - Filter and concentrate.
 - Flash Chromatography: If necessary, purify over silica gel (Eluent: Hexane/EtOAc gradient).

Expected Yield: 80–90% Appearance: Yellowish crystalline solid.

Process Workflow & Logic

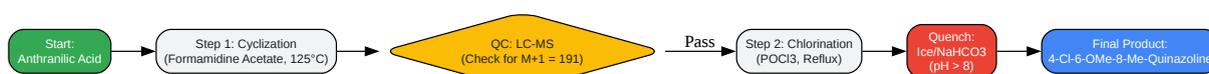


Figure 2: Experimental workflow for the synthesis process.

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Quality Control & Troubleshooting

Analytical Parameters

- ^1H NMR (CDCl_3 , 400 MHz):
 - H-2 (Pyrimidine proton): Singlet, $\sim 8.9\text{--}9.0$ ppm (Deshielded by adjacent N atoms).
 - H-5 (Aromatic): Doublet, $\sim 7.3\text{--}7.4$ ppm (meta-coupling).
 - H-7 (Aromatic): Doublet, $\sim 7.1\text{--}7.2$ ppm.
 - 6-OMe: Singlet, ~ 3.95 ppm.
 - 8-Me: Singlet, $\sim 2.6\text{--}2.7$ ppm.
- HPLC Purity: $>98\%$ (254 nm).
- Mass Spec (ESI+): $[\text{M}+\text{H}]^+ = 209/211$ (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting Guide

Issue	Probable Cause	Solution
Incomplete Cyclization (Step 1)	Temperature too low or moisture present.	Ensure reflux temp (125°C) is reached; use dry reagents.
Product Reverts to Quinazolinone (Step 2)	Hydrolysis during workup.	The 4-Cl bond is labile in acid. Ensure quench is performed into excess base (NaHCO_3) and kept cold.
Low Yield in Step 2	POCl_3 quality.	Distill POCl_3 before use if it has turned dark/viscous.

References

- Quinazolinone Synthesis via Anthranilic Acids
 - Optimization of quinazolin-4(3H)
 - Source:

- Chlorination Protocols (POCl₃)
 - Mechanistic insights into POCl₃ chlorin
 - Source:
- Precursor Availability
 - 2-amino-5-methoxy-3-methylbenzoic acid properties and sourcing.
 - Source:
- Analogous Synthesis (Gefitinib Intermediates)
 - Synthesis of 4-chloro-6,7-disubstituted quinazolines.
 - Source:

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